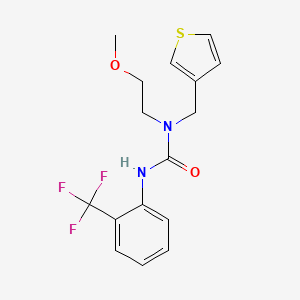

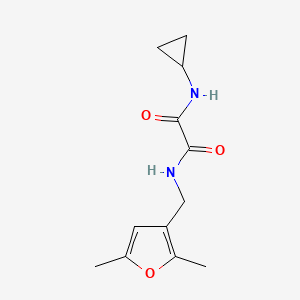

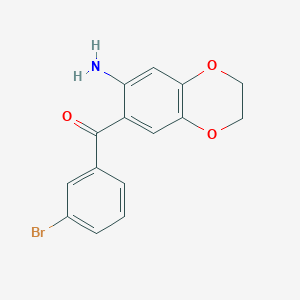

1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has emerged as a promising therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

科学的研究の応用

Acetylcholinesterase Inhibition

Flexible urea derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, with a focus on optimizing the spacer length between pharmacophoric moieties and ensuring conformational flexibility, have shown potential for inhibiting acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. The research indicates that substituting the benzyl group attached to the basic nitrogen with a cyclohexyl group enhances activity, highlighting the importance of non-aromatic residues for biological activity (Vidaluc et al., 1995).

Anticancer Applications

Symmetrical and non-symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, impacting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. These compounds, through optimization for solubility and biological activity, offer a new approach to cancer treatment by inhibiting translation initiation, with potential as leads for developing non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).

Anion Recognition and Sensing

Functionalized phenyl urea and thiourea derivatives possessing silatranes have been synthesized and characterized for anion recognition properties. These compounds showcase the influence of substituent effects on electronic properties through photophysical studies, offering insights into the development of materials for anion sensing applications. The study demonstrates how structural modifications impact the interaction with anions, contributing to the understanding of anion recognition mechanisms (Singh et al., 2016).

Neuroprotective and Antiparkinsonian Activity

Urea and thiourea derivatives have been designed and synthesized, showing significant antiparkinsonian activity in models induced by haloperidol in mice. These compounds, particularly those carrying methoxy groups, have been identified for their neuroprotective properties, potentially offering a new approach to treating Parkinson's disease through the modulation of oxidative stress markers (Azam et al., 2009).

Directed Lithiation and Organic Synthesis

Research on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has led to methodologies for producing substituted products with high yields. This work highlights the utility of such compounds in organic synthesis, particularly in creating functionalized molecules through selective lithiation and subsequent reactions with various electrophiles, demonstrating the versatility of urea derivatives in synthetic chemistry (Smith et al., 2013).

特性

IUPAC Name |

1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c1-23-8-7-21(10-12-6-9-24-11-12)15(22)20-14-5-3-2-4-13(14)16(17,18)19/h2-6,9,11H,7-8,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQZQSUEGLYUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

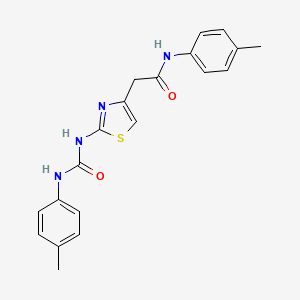

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2669030.png)

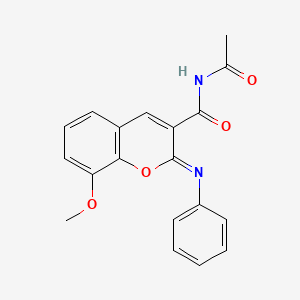

![N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2669034.png)

![3,4-dimethyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2669042.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)